Cas no 929974-72-1 (2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide)
2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-3-carboxamide, 2-amino-4,5-dihydro-5-[2-(methylthio)ethyl]-4-oxo-
- 2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
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- MDL: MFCD09702235
- Inchi: 1S/C8H13N3O2S/c1-14-3-2-4-6(12)5(8(10)13)7(9)11-4/h4,11H,2-3,9H2,1H3,(H2,10,13)
- InChI Key: WCLTWEFSRNQEBI-UHFFFAOYSA-N
- SMILES: N1C(CCSC)C(=O)C(C(N)=O)=C1N
2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87313-0.05g |
2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-72-1 | 0.05g |
$612.0 | 2023-09-01 | ||
| Enamine | EN300-87313-0.1g |
2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-72-1 | 0.1g |
$640.0 | 2023-09-01 | ||
| Enamine | EN300-87313-0.25g |
2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-72-1 | 0.25g |
$670.0 | 2023-09-01 | ||
| Enamine | EN300-87313-0.5g |
2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-72-1 | 0.5g |
$699.0 | 2023-09-01 | ||
| Enamine | EN300-87313-1.0g |
2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-72-1 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-87313-2.5g |
2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-72-1 | 2.5g |
$1428.0 | 2023-09-01 | ||
| Enamine | EN300-87313-5.0g |
2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-72-1 | 5.0g |
$2110.0 | 2023-02-11 | ||
| Enamine | EN300-87313-10.0g |
2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-72-1 | 10.0g |
$3130.0 | 2023-02-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01107640-1g |
2-Amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-72-1 | 95% | 1g |
¥3031.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01107640-5g |
2-Amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide |
929974-72-1 | 95% | 5g |
¥8785.0 | 2024-04-17 |
2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide Suppliers
2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
Introduction to 2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide (CAS No. 929974-72-1) and Its Emerging Applications in Chemical Biology
2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide, identified by its CAS number 929974-72-1, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This heterocyclic amide derivative belongs to the pyrrole family, a scaffold widely recognized for its biological activity and utility in drug discovery. The compound’s molecular structure incorporates several key functional groups, including an amino group, a methylsulfanyl-substituted ethyl side chain, and a carboxamide moiety, which collectively contribute to its distinctive chemical and biological properties.
The pyrrole core of this compound is a privileged structure in medicinal chemistry, frequently found in bioactive molecules such as antifungals, antivirals, and anticancer agents. The presence of an amino group at the 2-position and a carboxamide at the 3-position enhances the compound’s solubility and reactivity, making it a versatile intermediate in synthetic chemistry. Additionally, the methylsulfanyl (methylthio) substituent at the 5-position introduces a sulfur-rich moiety that can participate in various biochemical interactions, including hydrogen bonding and metal coordination, thereby expanding its potential applications.
Recent advancements in computational chemistry and molecular modeling have highlighted the 2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide (CAS No. 929974-72-1) as a promising candidate for modulating enzyme activity and cellular pathways. Studies suggest that this compound exhibits inhibitory effects on certain kinases and proteases, which are overexpressed in pathological conditions such as cancer and inflammatory diseases. The structural flexibility of the methylsulfanyl ethyl side chain allows for fine-tuning of binding interactions with target proteins, making it an attractive scaffold for structure-based drug design.
In vitro experiments have demonstrated that derivatives of this compound can interfere with critical signaling cascades involved in cell proliferation and survival. The carboxamide group at the 3-position serves as a hydrogen bond acceptor, facilitating stable interactions with polar residues in protein active sites. This feature is particularly relevant for designing small-molecule inhibitors that require precise spatial orientation to exert their biological effects. Furthermore, the amino group at the 2-position can be further functionalized to introduce additional pharmacophores or tags for imaging or diagnostic applications.
The synthesis of 2-amino-5-2-(methylsulfanyl)ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide (CAS No. 929974-72-1) presents both challenges and opportunities for synthetic chemists. The pyrrole ring must be constructed with high regioselectivity to ensure the correct placement of substituents. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have enabled efficient access to complex pyrrole derivatives like this one. These techniques not only improve yield but also allow for rapid diversification of the molecular structure to explore novel biological activities.
From a pharmaceutical perspective, the potential of this compound is further underscored by its compatibility with biocidal applications. The sulfur-containing moiety in the methylsulfanyl ethyl side chain has been shown to exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Such characteristics make it an appealing candidate for developing next-generation antimicrobial agents capable of overcoming drug resistance mechanisms.
Recent research has also explored the role of this compound in modulating immunological responses. Preclinical studies indicate that derivatives of 2-amino-5-2-(methylsulfanyl)ethyl-4 oxo -4 ,5 -dihydro -1 H -pyrrole -3 -carboxamide (CAS No. 929974 -72 -1) can influence cytokine production and immune cell trafficking, suggesting therapeutic potential in autoimmune disorders or chronic inflammation. The ability to fine-tune immunomodulatory effects through structural modifications offers exciting possibilities for developing targeted immunotherapies.
The industrial relevance of this compound is further amplified by its utility as a building block in pharmaceutical synthesis. Its structural motifs are frequently incorporated into larger molecules designed for specific therapeutic outcomes. For instance, analogs featuring additional heterocycles or bioisosteric replacements have been explored to enhance bioavailability or metabolic stability while maintaining biological efficacy.
The environmental impact of synthesizing and utilizing 2-amino -5 -2 -(methyl sulfanyl) ethyl -4 oxo -4 ,5 dihydro -1 H-pyrrole -3-carboxamide (CAS No . 929974 -72 -1 ) is another critical consideration . Efforts are underway to develop greener synthetic routes that minimize waste generation and energy consumption . Catalytic processes , flow chemistry , and solvent-free reactions are being employed to improve sustainability without compromising yield or purity . These advancements align with broader industry trends toward environmentally conscious chemical manufacturing.
In conclusion , 2-amino -5 -2 -(methyl sulfanyl) ethyl -4 oxo -4 ,5 dihydro -1 H-pyrrole -3-carboxamide (CAS No . 929974 -72 -1 ) represents a fascinating example of how structural complexity can be leveraged to develop multifunctional therapeutics . Its unique combination of pharmacophores , coupled with emerging applications in chemical biology , positions it as a valuable asset for both academic research and industrial development . As our understanding of molecular interactions deepens , it will be intriguing to observe how modifications to this scaffold continue to unlock new possibilities across medicine , biotechnology , and beyond.
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